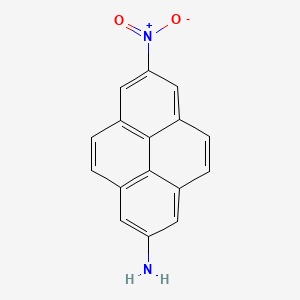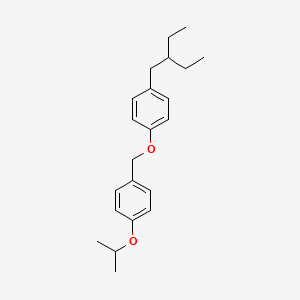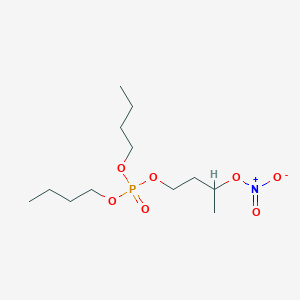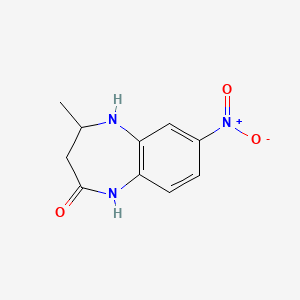![molecular formula C8H15Br3O4 B14284436 Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol CAS No. 136760-22-0](/img/structure/B14284436.png)
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol is a chemical compound with the molecular formula C7H11Br3O2 and a molecular weight of 366.873 g/mol . It is known for its unique structure, which includes a tribromo group and an isopropyl ether moiety. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol typically involves the reaction of tribromoacetic acid with 2-methylpropan-2-ol under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process . Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as the use of continuous flow reactors and purification steps like distillation or recrystallization.
Analyse Chemischer Reaktionen
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tribromo group to less halogenated derivatives or even to hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce tribromo and isopropyl ether functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Wirkmechanismus
The mechanism of action of acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways. The tribromo group can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The isopropyl ether moiety can affect the compound’s solubility and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol can be compared with other similar compounds, such as:
Tribromacetic acid: Similar in having a tribromo group but lacks the isopropyl ether moiety.
2,2,2-Tribromoethanol: Similar in having a tribromo group but lacks the acetic acid functionality.
2-Methylpropan-2-ol: Similar in having the isopropyl ether moiety but lacks the tribromo group.
The uniqueness of this compound lies in its combination of tribromo and isopropyl ether functionalities, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
136760-22-0 |
|---|---|
Molekularformel |
C8H15Br3O4 |
Molekulargewicht |
414.91 g/mol |
IUPAC-Name |
acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol |
InChI |
InChI=1S/C6H11Br3O2.C2H4O2/c1-5(2,3)11-4(10)6(7,8)9;1-2(3)4/h4,10H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
LUDWUOXUYXBAMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)OC(C(Br)(Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


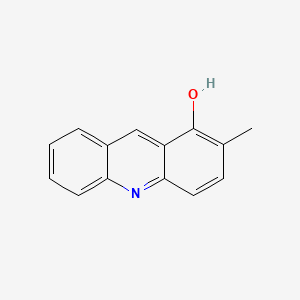
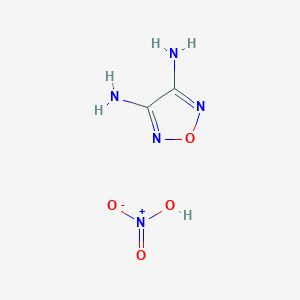
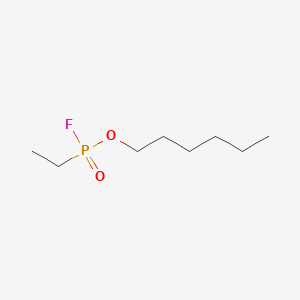
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
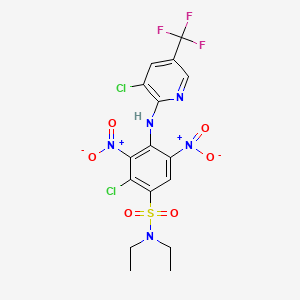
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
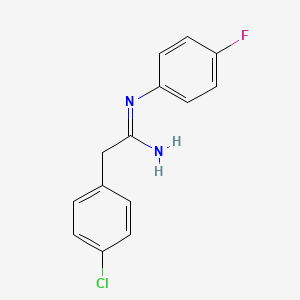
![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
